molecular formula C21H26N6OS2 B11086069 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene

2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene

Cat. No.: B11086069
M. Wt: 442.6 g/mol
InChI Key: DIZPRSORGCBLPX-UHFFFAOYSA-N
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Description

4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE involves multiple steps, starting with the preparation of the core heterocyclic structures. The reaction conditions typically include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired rings. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using a variety of reagents depending on the desired substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘4’,5’]PYRIDO[3’,2’4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of 4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE lies in its complex structure, which combines multiple heterocyclic rings, providing a versatile platform for further functionalization and application in diverse fields.

Properties

Molecular Formula

C21H26N6OS2

Molecular Weight

442.6 g/mol

IUPAC Name

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

InChI

InChI=1S/C21H26N6OS2/c1-21(2)11-13-14(12-29-21)18(27-7-9-28-10-8-27)22-20-15(13)16-17(30-20)19(24-25-23-16)26-5-3-4-6-26/h3-12H2,1-2H3

InChI Key

DIZPRSORGCBLPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCCC5)N6CCOCC6)C

Origin of Product

United States

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